molecular formula C16H12N2S2 B5707800 2-(2-thienyl)-1-(2-thienylmethyl)-1H-benzimidazole CAS No. 85215-57-2

2-(2-thienyl)-1-(2-thienylmethyl)-1H-benzimidazole

Cat. No. B5707800
CAS RN: 85215-57-2
M. Wt: 296.4 g/mol
InChI Key: MGYSLLZLRSVTRM-UHFFFAOYSA-N
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Description

2-(2-Thienyl)-1-(2-thienylmethyl)-1H-benzimidazole is a benzimidazole derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Benzimidazoles and their derivatives, including thienyl-substituted variants, have been extensively studied for their chemical properties and synthesis methods due to their potential pharmaceutical applications.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under specific conditions. For instance, derivatives similar to 2-(2-thienyl)-1-(2-thienylmethyl)-1H-benzimidazole can be synthesized through reactions involving azeotropic conditions, showcasing a variety of substituents that influence the compound's activity and properties (Homma et al., 1997).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. Studies involving crystallography and spectroscopy, such as NMR and IR, provide insights into the compound's structure, aiding in the understanding of its reactivity and interaction with biological targets. Detailed structural analysis is essential for designing derivatives with enhanced properties (El Ashry et al., 2015).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including alkylation, acylation, and oxidation, which can modify their biological activity. The reactivity of these compounds is influenced by their molecular structure, particularly the substituents on the benzimidazole core. These reactions are crucial for the development of compounds with specific biological activities (Khalifa et al., 2018).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are important for their formulation and application in drug development. These properties are determined by the compound's molecular structure and can be analyzed using various spectroscopic and crystallographic techniques (Zaifoglu et al., 2012).

Scientific Research Applications

Antibacterial and Anticancer Activities

  • Antibacterial and Anti-Cancer Properties : Benzimidazole derivatives, including compounds related to 2-(2-thienyl)-1-(2-thienylmethyl)-1H-benzimidazole, have shown potential as clinical drugs useful in treating microbial infections and inhibiting tumor cells. These compounds demonstrated significant antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli and exhibited cytotoxic effects against human liver cancer cell lines (HepG2) and human hepatocyte carcinoma cells at high concentrations (Khalifa et al., 2018).

Tautomerism Studies

  • Tautomerism in Benzimidazole Derivatives : Research on benzimidazoles containing furyl and thienyl substituents, closely related to the compound , revealed tautomerism in solutions. This phenomenon was observed in 2-heteroarylbenzimidazoles but not in 2-phenylbenzimidazole, indicating a unique behavior influenced by the molecular structure (Lee, Jeoung, & Lee, 1996).

Synthesis and Chemical Properties

  • Synthesis of Benzimidazole Derivatives : The synthesis of 1-methyl-2-(5-methyl-2-thienyl)-1H-benzimidazoles, which are closely related to the compound of interest, was achieved through Weidenhagen reaction followed by N-methylation. This process highlights the versatility and adaptability of benzimidazole synthesis for various applications (El’chaninov, Aleksandrov, & El’chaninov, 2015).

Gastric Acid Secretion Inhibition

  • Inhibition of Gastric (H+/K+)-ATPase : Certain 2-aryl-4,5-dihydro-1H-thieno[3,2-e]benzimidazoles have shown to be potent inhibitors of gastric (H+/K+)-ATPase. These compounds were more effective than some established inhibitors in controlling pentagastrin-stimulated acid secretion in gastric fistula rats, indicating potential for treating conditions related to excessive gastric acid secretion (Homma et al., 1997).

Applications in Material Science

  • Synthesis of Molybdenum Complexes : The interaction of 2-(2′-thienyl)benzimidazole and related compounds with MoCl5 led to the formation of molybdenum complexes, which were analyzed using X-ray diffraction. These findings could be significant for applications in material science and catalysis (Belicchi, Fava, & Pelizzi, 1983).

Catalysis and Carbon Dioxide Fixation

  • Catalysis in Carbon Dioxide Fixation : A zinc(II) complex bearing 1,2-disubstituted benzimidazole ligand, including 2-(2-thienyl)-1-(2-thienylmethyl)-1H-benzimidazole, demonstrated efficiency in catalyzing the coupling of carbon dioxide with epoxides to produce cyclic carbonates. This indicates its potential use in carbon capture and environmental applications (Milani et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, many benzimidazole derivatives have biological activity and are used in medicine .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve exploring its potential uses, such as in medicine or materials science .

properties

IUPAC Name

2-thiophen-2-yl-1-(thiophen-2-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2S2/c1-2-7-14-13(6-1)17-16(15-8-4-10-20-15)18(14)11-12-5-3-9-19-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYSLLZLRSVTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358347
Record name 1H-Benzimidazole, 2-(2-thienyl)-1-(2-thienylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole, 2-(2-thienyl)-1-(2-thienylmethyl)-

CAS RN

85215-57-2
Record name 1H-Benzimidazole, 2-(2-thienyl)-1-(2-thienylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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